Cas no 55484-03-2 (Pyridine, 2-(2-furanyl)-)

Pyridine, 2-(2-furanyl)-, is a heterocyclic compound featuring a pyridine ring substituted with a furan moiety at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. Its dual aromatic systems enhance reactivity in cross-coupling reactions and serve as a versatile building block for complex molecular frameworks. The compound’s stability and solubility in common organic solvents facilitate its use in catalytic processes and ligand design. Its distinct structural features also contribute to potential applications in material science, particularly in the development of functionalized polymers and coordination complexes.
Pyridine, 2-(2-furanyl)- structure
Pyridine, 2-(2-furanyl)- structure
Product Name:Pyridine, 2-(2-furanyl)-
CAS No:55484-03-2
MF:C9H7NO
MW:145.157982110977
MDL:MFCD07775628
CID:351801
PubChem ID:589331
Update Time:2025-10-05

Pyridine, 2-(2-furanyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-(2-furanyl)-
    • 2-(furan-2-yl)pyridine
    • 2-furan-2-ylpyridine
    • RIAJQFIZKHZWMP-UHFFFAOYSA-N
    • AKOS006285887
    • 2-(2-Furyl)pyridine
    • 55484-03-2
    • SCHEMBL731598
    • 2-(2-Furanyl)pyridine
    • DTXSID60343369
    • CS-0364794
    • furylpyridine
    • MDL: MFCD07775628
    • Inchi: 1S/C9H7NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H
    • InChI Key: RIAJQFIZKHZWMP-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C=CC=CN=1

Computed Properties

  • Exact Mass: 145.05300
  • Monoisotopic Mass: 145.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03000
  • LogP: 2.34160

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Pyridine, 2-(2-furanyl)- Production Method

Pyridine, 2-(2-furanyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:55484-03-2)Pyridine, 2-(2-furanyl)-
Order Number:A1165289
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:24
Price ($):402.0
Email:sales@amadischem.com

Additional information on Pyridine, 2-(2-furanyl)-

Pyridine, 2-(2-furanyl)- (CAS No. 55484-03-2): A Comprehensive Overview

Pyridine, 2-(2-furanyl)-, identified by its Chemical Abstracts Service (CAS) number 55484-03-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its pyridine core substituted with a furanyl group at the 2-position, exhibits a unique set of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural configuration of Pyridine, 2-(2-furanyl)- imparts upon it distinct reactivity patterns, making it a versatile building block in medicinal chemistry. The presence of both the pyridine and furan moieties allows for diverse functionalization strategies, enabling the development of complex molecular architectures. These features have positioned this compound as a key candidate in the design and synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on exploring the pharmacological potential of heterocyclic compounds. Among these, derivatives of pyridine and furan have shown remarkable promise in various therapeutic areas. The combination of these two heterocycles in Pyridine, 2-(2-furanyl)- has been particularly intriguing, leading to several innovative studies aimed at uncovering its biological activities.

One of the most compelling aspects of Pyridine, 2-(2-furanyl)- is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes and receptors involved in disease pathogenesis.

The furanyl group in Pyridine, 2-(2-furanyl)- contributes to its ability to interact with biological targets in a manner that is both selective and potent. This interaction profile has been exploited in the development of small-molecule inhibitors designed to modulate cellular signaling pathways. Such pathways are often dysregulated in various diseases, making them attractive targets for therapeutic intervention.

In addition to its pharmacological significance, Pyridine, 2-(2-furanyl)- has also been investigated for its potential role in materials science. The unique electronic properties of this compound make it a candidate for applications in organic electronics and optoelectronic devices. These applications are particularly relevant in the context of developing sustainable and efficient technologies.

The synthesis of Pyridine, 2-(2-furanyl)- involves well-established organic reactions that highlight its synthetic utility. Common methods include condensation reactions between pyridine derivatives and furfural or furfuryl halides. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The ability to access this compound through relatively straightforward synthetic routes underscores its importance as a chemical intermediate.

The chemical reactivity of Pyridine, 2-(2-furanyl)- allows for further functionalization through various transformations such as nucleophilic substitution, metal-catalyzed cross-coupling reactions, and oxidation processes. These transformations expand the scope of derivatives that can be generated from this core structure, providing researchers with a rich palette of molecular scaffolds for drug discovery.

Evaluation studies on Pyridine, 2-(2-furanyl)- derivatives have revealed intriguing biological activities that warrant further exploration. For example, certain analogs have demonstrated antimicrobial properties against Gram-positive bacteria and fungi. This finding is particularly relevant given the growing concern over antibiotic resistance issues worldwide.

The development of novel antimicrobial agents is an urgent need in modern medicine. The structural features present in Pyridine, 2-(2-furanyl)- derivatives make them promising candidates for addressing this challenge. By targeting essential bacterial processes or membrane integrity, these compounds could offer alternative therapeutic strategies against resistant strains.

Beyond antimicrobial applications, research has also explored the potential anti-inflammatory effects of compounds derived from Pyridine, 2-(2-furanyl)-. In vitro studies have shown that certain derivatives can inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response and are often implicated in chronic inflammatory diseases.

The ability to modulate inflammatory pathways is crucial for developing effective treatments for conditions like rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory potential observed with some derivatives of Pyridine, 2-(2-furaryl)- suggests their therapeutic relevance in managing such disorders.

In conclusion, Pyridine, 2-(2-furanyl)- (CAS No. 55484-03-2) is a multifaceted compound with significant implications across multiple domains of chemical research. Its unique structural features enable diverse functionalization strategies and contribute to its utility as a building block for pharmacologically active molecules. The ongoing research into its derivatives underscores its importance as a scaffold for drug discovery and development.

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Amadis Chemical Company Limited
(CAS:55484-03-2)Pyridine, 2-(2-furanyl)-
A1165289
Purity:99%
Quantity:1g
Price ($):402.0
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